4-(Carbamoylamino)benzene-1-sulfonyl fluoride
Overview
Description
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C(_7)H(_7)FN(_2)O(_3)S and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a carbamoylamino group. It is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl fluoride with urea under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Carbamoylamino)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases, resulting in the formation of sulfonic acids and amines.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Hydrolysis: Conducted in aqueous acidic or basic conditions, often at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, are used depending on the desired transformation.
Major Products Formed
Nucleophilic Substitution: Produces substituted sulfonamides or sulfonates.
Hydrolysis: Yields sulfonic acids and corresponding amines.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives, depending on the reaction conditions.
Scientific Research Applications
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the study of enzyme inhibition, as the sulfonyl fluoride group can act as a covalent inhibitor of serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Carbamoylamino)benzene-1-sulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This covalent attachment inhibits the enzyme’s activity, making it a valuable tool for studying enzyme function and for developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzenesulfonyl fluoride: Similar structure but with an aminomethyl group instead of a carbamoylamino group.
4-(Nitro)benzenesulfonyl fluoride: Contains a nitro group, which alters its reactivity and applications.
4-(Methoxy)benzenesulfonyl fluoride: Features a methoxy group, affecting its chemical properties and uses.
Uniqueness
4-(Carbamoylamino)benzene-1-sulfonyl fluoride is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both the carbamoylamino and sulfonyl fluoride groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(carbamoylamino)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3S/c8-14(12,13)6-3-1-5(2-4-6)10-7(9)11/h1-4H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXVJFSPGNLQNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-13-1 | |
Record name | 4-(carbamoylamino)benzene-1-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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